![molecular formula C8H6N2O3 B169907 6,7-Dihydroxyquinazolin-4(3h)-one CAS No. 16064-15-6](/img/structure/B169907.png)
6,7-Dihydroxyquinazolin-4(3h)-one
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Description
6,7-Dihydroxyquinazolin-4(3H)-one, also known as 6,7-DIQ, is an organic compound with a broad range of applications in scientific research. It is widely used in the synthesis of organic compounds as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Biological Activities and Therapeutic Value
6,7-Dihydroxyquinazolin-4(3h)-one is related to the class of compounds known as 8-hydroxyquinolines, which have demonstrated a wide range of biological activities. These include antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have garnered attention across various fields, making them significant for the development of potent lead compounds with good efficacy and low toxicity. The recent advances in the synthesis of 8-hydroxyquinoline (8-HQ) derivatives have shown varying pharmacological properties, including anticancer, antiviral, and antibacterial activities. Compounds containing the 8-HQ moiety, therefore, hold immense therapeutic value and can serve as potential building blocks for various pharmacologically active scaffolds. Some of the compounds from this group could also lead to the development of drugs against numerous diseases including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Pharmacological Potential of Related Compounds
While the specific research on 6,7-Dihydroxyquinazolin-4(3h)-one is limited, research on compounds with structural similarities or belonging to the same group provides valuable insights into the potential applications of this compound. For example, palmatine, a natural isoquinoline alkaloid, has shown a wide spectrum of pharmacological effects, including anti-cancer, anti-oxidation, anti-inflammatory, neuroprotection, anti-bacterial, anti-viral, and blood lipid-regulating activities. However, it's important to note that palmatine also exhibits significant DNA toxicity and complex effects on metabolic enzymes in the liver. Pharmacokinetic studies suggest that glucuronidation and sulfation are the main metabolic pathways for such compounds. These findings highlight the therapeutic potential of natural isoquinoline alkaloids, although further research is needed to fully understand the concentration-dependent pharmacological effects and toxicity, and the mechanisms of synergy between different compounds (Long et al., 2019).
properties
IUPAC Name |
6,7-dihydroxy-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13/h1-3,11-12H,(H,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHAHRQOSZIMIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)N=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299190 |
Source
|
Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydroxyquinazolin-4(3h)-one | |
CAS RN |
16064-15-6 |
Source
|
Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16064-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydroxy-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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